molecular formula C10H9ClN2 B3071977 1-[3-(chloromethyl)phenyl]-1H-pyrazole CAS No. 1015939-93-1

1-[3-(chloromethyl)phenyl]-1H-pyrazole

Cat. No.: B3071977
CAS No.: 1015939-93-1
M. Wt: 192.64 g/mol
InChI Key: WSUSUSYBXHRKMP-UHFFFAOYSA-N
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Description

1-[3-(chloromethyl)phenyl]-1H-pyrazole is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

1-[3-(chloromethyl)phenyl]-1H-pyrazole is a variant of the 3-phenyl-1H-pyrazole, which is an essential intermediate for synthesizing numerous biologically active compounds. The derivatives of this compound have shown potential biological activities. Optimization of synthetic routes for these compounds is crucial due to the limitations of previous synthesis methods, such as low yield and environmental harm. Novel derivatives have been synthesized with optimized methods, showing promise for industrial production (Liu, Xu, & Xiong, 2017).

Chemical Tautomerism and Structure

Research has delved into the tautomerism of N-substituted pyrazolones and their structure in solid and solution states. This tautomerism is significant as it influences the behavior and interaction of the compound in various environments. X-ray crystal structure analysis and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in these studies (Arbačiauskienė et al., 2018).

Functionalization and Applications

Pyrazoles with functionalized side chains have been synthesized, indicating the versatility of this compound in creating functional materials. These derivatives have been developed as ligands, which are crucial in coordination chemistry for creating complex and functional molecules. The focus has been on derivatives that can engage in hydrogen bonding, enhancing their potential applications (Grotjahn et al., 2002).

Antimicrobial Properties

Derivatives of this compound have been evaluated for their antimicrobial properties. Research indicates significant antibacterial and antifungal activities, suggesting potential applications in creating new antimicrobial agents. These studies highlight the biological relevance of these compounds beyond their chemical properties (Kushwaha & Sharma, 2022).

Properties

IUPAC Name

1-[3-(chloromethyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUSUSYBXHRKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015939-93-1
Record name 1-[3-(chloromethyl)phenyl]-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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